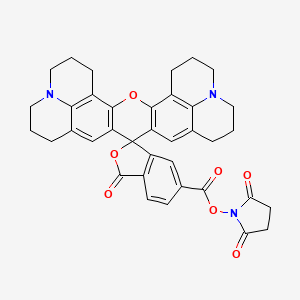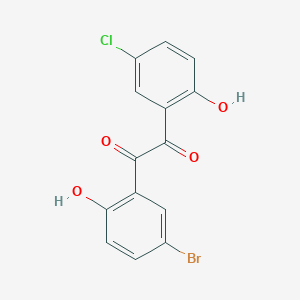![molecular formula C14H26N2O6 B12282394 (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is a common protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid typically involves the protection of amino groups using Boc anhydride. One common method is the chemoselective N-tert-butyloxycarbonylation of amines using glycerol as a solvent at room temperature. This method is catalyst-free, efficient, and environmentally benign . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs large-scale batch reactors or continuous flow systems. The use of flow microreactor systems is particularly advantageous due to their efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid undergoes several types of reactions, including:
Substitution Reactions: The Boc groups can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as exposure to trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Boc Anhydride:
Trifluoroacetic Acid (TFA): Used for the removal of Boc groups.
Glycerol: Used as a solvent in chemoselective N-tert-butyloxycarbonylation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids or peptides, which can then undergo further functionalization or coupling reactions.
Aplicaciones Científicas De Investigación
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical and chemical processes, including peptide bond formation and enzyme interactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-methylamine: Another Boc-protected amine used in peptide synthesis.
N-Boc-protected amino esters: Used in similar applications as (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid.
Uniqueness
This compound is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection allows for more complex synthetic routes and the creation of more intricate molecular architectures compared to single Boc-protected compounds .
Propiedades
Fórmula molecular |
C14H26N2O6 |
|---|---|
Peso molecular |
318.37 g/mol |
Nombre IUPAC |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-9(10(17)18)8-16(7)12(20)22-14(4,5)6/h9H,8H2,1-7H3,(H,15,19)(H,17,18) |
Clave InChI |
NDNCCUCKGXVEOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN(C)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid](/img/structure/B12282324.png)

![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)

![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbaldehyde](/img/structure/B12282362.png)

![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)


